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Compound Name: Bis(3-bromophenyl)methanone
CAS No.: 25032-74-0
Cat. No.: B2924712
\, J

Executive Summary

Bis(3-bromophenyl)methanone (CAS: 25032-74-0), also known as 3,3'-
Dibromobenzophenone, represents a critical class of meta-substituted diaryl ketones.[1] Unlike
its para-substituted isomer (4,4'-dibromobenzophenone), which forms rigid, crystalline rod-like
structures, the 3,3'-isomer introduces an angular geometry (kink) into molecular backbones.[1]
This structural feature is invaluable in drug discovery for creating non-planar pharmacophores
and in materials science for disrupting crystallinity to enhance the solubility of high-
performance polymers (polyarylene ethers/ketones).[1]

This guide synthesizes the physicochemical profile of Bis(3-bromophenyl)methanone,
distinguishing it from common impurities and outlining its utility as an electrophilic scaffold in
Palladium-catalyzed cross-coupling reactions.[1]

Chemical Identity & Structural Analysis[1][2]

The meta-positioning of the bromine atoms creates a unique electronic and steric environment
compared to the ortho- or para-isomers.[1] The electron-withdrawing nature of the carbonyl
bridge, combined with the inductive effect of the bromine atoms, activates the ring system for
specific nucleophilic aromatic substitutions while maintaining stability for metal-catalyzed
couplings.[1]
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Parameter

Data

IUPAC Name

Bis(3-bromophenyl)methanone

Common Synonyms

3,3'-Dibromobenzophenone; m,m'-

Dibromobenzophenone

25032-74-0 (Distinct from 4,4'-isomer: 3988-03-

CAS Number 2)

Molecular Formula C13HsBr20

Molecular Weight 340.01 g/mol

SMILES O=C(C1=CC=CC(Br)=C1)C2=CC=CC(Br)=C2

Structural Geometry

Non-planar; Phenyl rings twisted relative to

carbonyl plane to minimize steric repulsion.[1][2]

[3]141[5]

Thermodynamic & Physical Constants

The melting point of the 3,3'-isomer is significantly lower than that of the 4,4'-isomer (171-174
°C).[1] This depression is a direct consequence of the meta-substitution, which reduces
packing efficiency in the crystal lattice compared to the highly symmetric para-isomer.[1]

ble 1: Physicochemical ies[7]

Property Value | Range Condition / Note

Melting Point 140.0 - 148.0 °C Crystalline solid [1, 2]

Boiling Point 185-195°C @ 4 Torr (Vacuum) [3]

Boiling Point (Est.) ~395 °C @ 760 mmHg (Standard Atm)

Density (Predicted) 1.700 + 0.06 g/cm?3 High density due to Br content

Appearance White to pale yellow powder Co-Io-r de(-epens to orange i
oxidized/impure

Flash Point >110 °C Closed Cup (Estimated)
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Critical Insight: The wide melting range reported in some commercial certificates (140—148 °C)
often indicates the presence of isomeric impurities (e.g., 3,4'-dibromobenzophenone). For

pharmaceutical applications, a tight range (e.g., 147-148 °C) is a requisite quality attribute.[1]

Solubility & Solution Chemistry

Bis(3-bromophenyl)methanone exhibits a solubility profile typical of moderately polar
aromatic ketones.[1] It is lipophilic (high LogP) and requires organic solvents for processing.[1]

¢ High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.[1]
o Moderate/Low Solubility: Ethanol, Methanol (solubility increases significantly with heat).[1]
e Insoluble: Water.[1][6]

Experimental Implication: When utilizing this compound in Suzuki-Miyaura couplings, biphasic
systems (e.g., Toluene/Water) with phase transfer catalysts (TBAB) or polar aprotic mixtures
(DMF/Water) are recommended to ensure homogeneity at the interface.

Spectral Characterization

Accurate identification relies on distinguishing the meta substitution pattern from para
impurities.[1]

UV-Vis Spectroscopy[1]
e 1265 nm (in CH2CL2) [2].[1][7]
e Mechanism:

transition of the benzophenone chromophore.[1] The bromine auxochromes cause a
bathochromic shift relative to unsubstituted benzophenone.[1]
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Infrared (IR) Spectroscopy[1]

e C=0 Stretch: 1650-1665 cm~1.[1] The electron-withdrawing bromine atoms slightly increase
the wavenumber compared to electron-donating substituted benzophenones.[1]

e C-H Bending (Ar): 680—-800 cm~1.[1] Look for specific meta-disubstitution patterns (often 690,
780 cm~1).[1]

Nuclear Magnetic Resonance (NMR)[1]
e 1H NMR (Predicted, CDCIs):

o The symmetry of the molecule simplifies the spectrum to four unique aromatic signals.[1]

o

~ 7.9 ppm (t): Proton at position 2 (between C=0 and Br) — most deshielded due to
anisotropy of carbonyl and inductive effect of Br.[1]

o

~ 7.7 ppm (d): Proton at position 6 (ortho to C=0).[1]

o

~ 7.6 ppm (d): Proton at position 4 (ortho to Br).[1]

o

~ 7.4 ppm (t): Proton at position 5 (meta to both).[1]

Synthesis & Purification Logic

Direct Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride is not
recommended because the bromine substituent is ortho/para directing.[1] This reaction would
yield predominantly 3,4'-dibromobenzophenone, not the desired 3,3'-isomer.[1]

Strategic Synthesis Route: To ensure regioselectivity, the synthesis must avoid electrophilic
aromatic substitution on a deactivated ring.[1] The preferred route involves Palladium-catalyzed
Carbonylative Cross-Coupling or oxidation of the corresponding alcohol derived from Grignard
reagents.[1]

Diagram 1: Regioselective Synthesis Workflow
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Pd-Catalyzed Carbonylation
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Click to download full resolution via product page

Figure 1: Two primary synthetic pathways.[1] Route A (Carbonylation) is preferred industrially
for atom economy, while Route B (Grignard + Oxidation) is common in laboratory settings.

Applications in Drug & Material Design[6]
Pharmaceutical Intermediates

Bis(3-bromophenyl)methanone serves as a "bent" linker.[1] In drug design, replacing a para-
phenylene linker with a meta-phenylene linker (derived from this core) can:

¢ Increase Solubility: The 120° bond angle prevents efficient crystal packing of the final drug
molecule.[1]

« Alter Binding Affinity: The geometric change can position functional groups to better fit non-
linear enzyme pockets.[1]

Polymer Science (Polyarylene Ether Ketones - PAEK)

In the synthesis of high-performance plastics, 3,3'-dibromobenzophenone is polymerized with
bisphenols.[1]

o Effect: The "kink" introduced by the meta-linkage lowers the glass transition temperature (

) and melting temperature (

) compared to PEEK (all-para), making the polymer soluble in common solvents and easier
to process (e.g., for spin-coating applications).[1]

Diagram 2: Functionalization Workflow
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Bis(3-bromophenyl)methanone
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Figure 2: Divergent synthesis utility.[1] The bromine handles allow for modular functionalization
via Palladium catalysis.[1]

Handling & Safety (SDS Summary)
e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

o Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards).
Keep container tightly closed to prevent hydrolysis or oxidation of trace impurities.[1]

» Reactivity: Incompatible with strong oxidizing agents.[1]
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e Ramnath, J., et al. (1973).[1] Stereochemistry of benzophenone derivatives: crystal and
molecular structure of 3,3'-dibromobenzophenone. Journal of Crystal and Molecular
Structure, 3, 193-197.[1] (Found via J&K Scientific citation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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